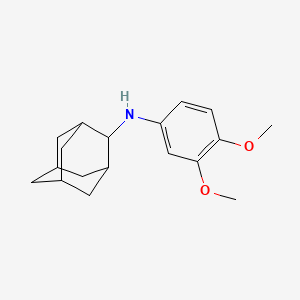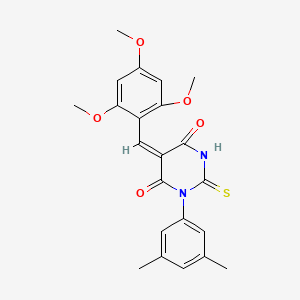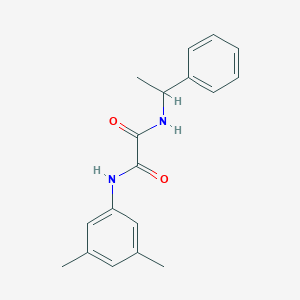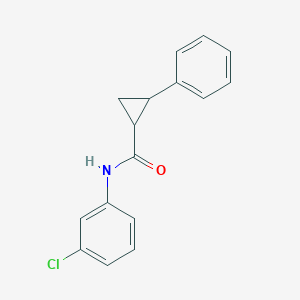
2-adamantyl(3,4-dimethoxyphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl(3,4-dimethoxyphenyl)amine, also known as 2-ADA, is a chemical compound that belongs to the amphetamine class of drugs. It has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications.
科学的研究の応用
2-adamantyl(3,4-dimethoxyphenyl)amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-adamantyl(3,4-dimethoxyphenyl)amine has also been studied for its potential use as an antidepressant and as a treatment for drug addiction.
作用機序
The exact mechanism of action of 2-adamantyl(3,4-dimethoxyphenyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also has affinity for serotonin receptors and may increase the levels of serotonin in the brain.
Biochemical and Physiological Effects:
2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. In animal studies, 2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to improve cognitive function and reduce depressive-like behavior.
実験室実験の利点と制限
One of the advantages of using 2-adamantyl(3,4-dimethoxyphenyl)amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research.
将来の方向性
There are several potential future directions for research on 2-adamantyl(3,4-dimethoxyphenyl)amine. It could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also be studied for its potential use as an antidepressant and as a treatment for drug addiction. Additionally, further research could be done to improve the solubility and stability of the compound, as well as to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 2-adamantyl(3,4-dimethoxyphenyl)amine is a chemical compound that has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases, depression, and drug addiction. While it has several advantages for lab experiments, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-adamantyl(3,4-dimethoxyphenyl)amine.
合成法
The synthesis of 2-adamantyl(3,4-dimethoxyphenyl)amine involves the reaction of 3,4-dimethoxyphenylacetone with adamantane-2-amine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYATBKXPGOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467449 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)